molecular formula C14H12N2O B12570893 N-{4-[(E)-Benzylideneamino]phenyl}formamide CAS No. 194796-69-5

N-{4-[(E)-Benzylideneamino]phenyl}formamide

Katalognummer: B12570893
CAS-Nummer: 194796-69-5
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: ROMOMQWKQYEJNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(E)-Benzylideneamino]phenyl}formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a benzylideneamino group attached to a phenyl ring, which is further connected to a formamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-Benzylideneamino]phenyl}formamide typically involves the reaction of 4-aminobenzaldehyde with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfonated rice husk ash, which promotes the formation of the desired product . The reaction conditions include heating the mixture to a temperature range of 120-130°C, which facilitates the formation of the formamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[(E)-Benzylideneamino]phenyl}formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The benzylideneamino group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

N-{4-[(E)-Benzylideneamino]phenyl}formamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Wirkmechanismus

The mechanism of action of N-{4-[(E)-Benzylideneamino]phenyl}formamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Phenylformamide
  • N,N’-Diphenylformamidine
  • N-Formylaniline

Comparison

N-{4-[(E)-Benzylideneamino]phenyl}formamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

194796-69-5

Molekularformel

C14H12N2O

Molekulargewicht

224.26 g/mol

IUPAC-Name

N-[4-(benzylideneamino)phenyl]formamide

InChI

InChI=1S/C14H12N2O/c17-11-16-14-8-6-13(7-9-14)15-10-12-4-2-1-3-5-12/h1-11H,(H,16,17)

InChI-Schlüssel

ROMOMQWKQYEJNJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.